molecular formula C20H19ClN4O4S B604618 ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 307332-79-2

ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate

Cat. No. B604618
CAS RN: 307332-79-2
M. Wt: 446.9g/mol
InChI Key: UJVFKDHJMAVFCF-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the benzothiophene group. The electron-withdrawing carboxylate ester and acetylamino groups could potentially influence the compound’s electronic structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the acetylamino group could potentially undergo reactions involving the nitrogen atom, and the carboxylate ester group could be involved in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylate ester and acetylamino groups could influence the compound’s solubility in different solvents .

properties

IUPAC Name

ethyl 2-acetamido-7-chloro-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-4,5-dihydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-3-29-20(28)15-14-5-4-13(16(21)17(14)30-19(15)24-11(2)26)10-23-25-18(27)12-6-8-22-9-7-12/h6-10H,3-5H2,1-2H3,(H,24,26)(H,25,27)/b23-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVFKDHJMAVFCF-AUEPDCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=NNC(=O)C3=CC=NC=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)/C=N/NC(=O)C3=CC=NC=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.